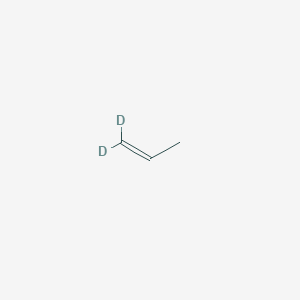

Propene-1,1-D2

概述

描述

It has the molecular formula C3D2H4 and a molecular weight of 44.09 g/mol . This compound is used in various scientific research applications due to its unique isotopic properties.

准备方法

Synthetic Routes and Reaction Conditions

Propene-1,1-D2 can be synthesized through several methods. One common method involves the dehydrohalogenation of 1,1-dibromo-2-deuteropropane using a strong base such as potassium tert-butoxide . Another method includes the deuteration of propene using deuterium gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic deuteration of propene. This process requires a deuterium source and a suitable catalyst, such as palladium on carbon, to facilitate the exchange of hydrogen atoms with deuterium atoms .

化学反应分析

Types of Reactions

Propene-1,1-D2 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form propene oxide or acrolein under specific conditions.

Reduction: Catalytic hydrogenation of this compound results in the formation of propane-1,1-D2.

Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, forming compounds such as 1,1-dibromo-2-deuteropropane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.

Substitution: Halogenation reactions often use halogen gases like chlorine or bromine.

Major Products Formed

Oxidation: Propene oxide, acrolein.

Reduction: Propane-1,1-D2.

Substitution: 1,1-dibromo-2-deuteropropane.

科学研究应用

Propene-1,1-D2 is utilized in various scientific research fields due to its isotopic labeling:

作用机制

The mechanism of action of propene-1,1-D2 involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being a heavier isotope of hydrogen, affects the reaction kinetics and pathways due to the kinetic isotope effect. This effect results in slower reaction rates for deuterium-labeled compounds compared to their hydrogen counterparts . The molecular targets and pathways involved depend on the specific reaction and application.

相似化合物的比较

Similar Compounds

Propene-1-D1: A mono-deuterated analog of propene with one deuterium atom.

Propene-2-D1: Another mono-deuterated analog with the deuterium atom at a different position.

Propene-D6: A fully deuterated analog with all hydrogen atoms replaced by deuterium.

Uniqueness

Propene-1,1-D2 is unique due to its specific isotopic labeling at the 1,1-positions, which provides distinct kinetic isotope effects and reaction pathways compared to other deuterated analogs . This makes it particularly useful in detailed mechanistic studies and applications requiring precise isotopic labeling.

属性

IUPAC Name |

1,1-dideuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=CC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

44.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is propene-1,1-D2 used in studying the reaction between propene and OH radicals?

A1: this compound, along with other deuterated propene isotopes, helps scientists understand the mechanism and rate of hydrogen abstraction by OH radicals. [, ] By substituting specific hydrogen atoms with deuterium, researchers can observe kinetic isotope effects. These effects provide valuable insights into the reaction pathways and which hydrogen atoms are preferentially abstracted by the OH radical.

Q2: What were the key findings regarding the branching ratios of the propene + OH reaction when using this compound?

A2: The research using this compound and other isotopes confirmed that the allylic hydrogen abstraction in propene is the dominant reaction pathway with OH radicals. [, ] This means the hydrogen atom on the carbon adjacent to the double bond is most likely to be abstracted. The studies also provided quantitative data on the rate coefficients for each specific hydrogen abstraction pathway, including the abstraction of the deuterium atoms in this compound, allowing for a comprehensive understanding of the reaction kinetics across a temperature range.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate](/img/structure/B75274.png)

![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)